molecular formula C11H8O4 B1597529 6-Methyl-4-oxo-4h-chromene-3-carboxylic acid CAS No. 68723-78-4

6-Methyl-4-oxo-4h-chromene-3-carboxylic acid

Cat. No.: B1597529
CAS No.: 68723-78-4
M. Wt: 204.18 g/mol
InChI Key: QCLPFMIJXRWBNI-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-4H-chromene-3-carboxylic acid is a chromone derivative characterized by a benzopyran-4-one core substituted with a methyl group at the 6-position and a carboxylic acid moiety at the 3-position. Chromones are bioactive heterocyclic compounds with diverse pharmacological applications, including antibacterial, antioxidant, and anti-inflammatory activities . The structural features of this compound, such as the electron-donating methyl group and the electron-withdrawing carboxylic acid, influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

6-methyl-4-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-6-2-3-9-7(4-6)10(12)8(5-15-9)11(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLPFMIJXRWBNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374933
Record name 6-Methyl-4-oxo-4H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68723-78-4
Record name 6-Methyl-4-oxo-4H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 6-methyl-4-oxo-4H-chromene-3-carboxylic acid typically starts from appropriately substituted 2-hydroxyacetophenones, which are key precursors in chromone chemistry. The preparation involves:

  • Formation of chromone-3-carbaldehydes via Vilsmeier-Haack formylation.
  • Oxidation of the aldehyde group to the corresponding carboxylic acid.
  • Optional conversion to acid chlorides or further derivatives.

Stepwise Preparation Method

Vilsmeier-Haack Formylation

  • Starting Material: 2-hydroxyacetophenone derivatives (e.g., 6-methyl-2-hydroxyacetophenone).
  • Reagents: Phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).
  • Conditions: Reaction carried out at 0-25 °C for about 12 hours.
  • Outcome: Formation of chromone-3-carbaldehydes with yields ranging from 46% to 94%.
  • Notes: This step introduces the formyl group at the 3-position of the chromone ring, a critical intermediate for further oxidation.

Oxidation to Chromone-3-carboxylic Acid

Several oxidation methods have been explored:

  • Jones Oxidation: Although well-documented, attempts to use Jones’ reagent (CrO3 in sulfuric acid) for oxidizing chromone-3-carbaldehydes to carboxylic acids failed in some laboratories, reasons for which remain unclear.

  • Hydrolysis of Chromone-3-carbonitrile: Conversion of nitrile intermediates to acids was also unsuccessful despite multiple attempts.

  • Pinnick Oxidation: The most successful method involved Pinnick oxidation, which uses sodium chlorite (NaClO2) and sulfamic acid in a biphasic water/dichloromethane (DCM) system at 0-25 °C for 12 hours. This method yielded chromone-3-carboxylic acids in 53-61% yield with melting points consistent with literature values.

Detailed Reaction Scheme for Preparation

Step Reagents & Conditions Product Yield (%) Notes
1 POCl3, DMF, 0-25 °C, 12 h Chromone-3-carbaldehyde 46-94 Vilsmeier-Haack formylation
2 NaClO2, sulfamic acid, H2O/DCM, 0-25 °C, 12 h Chromone-3-carboxylic acid 53-61 Pinnick oxidation

Source: Gordon et al., Arkivoc 2020

Alternative and Related Methods

  • From 3-(Hydroxymethyl)-4H-chromen-4-one: This intermediate can be prepared by known methods and then further oxidized or functionalized to yield chromone derivatives, including carboxylic acids.

  • Acid Chloride Formation and Amide Synthesis: The chromone-3-carboxylic acid can be converted to acid chlorides using thionyl chloride (SOCl2) in DCM, followed by reaction with amines in the presence of triethylamine to form chromone-3-carboxamides. This step is relevant for derivative synthesis but also confirms the availability of the acid intermediate.

Research Findings and Notes

  • The Pinnick oxidation is preferred for its mild conditions and reproducibility.
  • Attempts with Jones reagent and nitrile hydrolysis were unsuccessful in some experimental setups, highlighting the need for method optimization.
  • The purity of synthesized acids affects melting points and elemental analysis results.
  • The chromone-3-carboxylic acid derivatives synthesized have been evaluated for biological activities, underscoring the importance of efficient synthetic access.
  • Spectroscopic methods such as IR, 1H NMR, and mass spectrometry are used for characterization.

Summary Table of Preparation Methods

Method Starting Material Reagents/Conditions Yield (%) Advantages Disadvantages
Vilsmeier-Haack Formylation 2-Hydroxyacetophenone derivatives POCl3, DMF, 0-25 °C, 12 h 46-94 High yield, well-established Requires careful temperature control
Pinnick Oxidation Chromone-3-carbaldehyde NaClO2, sulfamic acid, H2O/DCM, 0-25 °C, 12 h 53-61 Mild, reproducible Moderate yield
Jones Oxidation Chromone-3-carbaldehyde CrO3/H2SO4 (Jones reagent) - Historically common Failed in some labs
Nitrile Hydrolysis Chromone-3-carbonitrile Acidic hydrolysis - Theoretically viable Unsuccessful experimentally

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications of 6-Methyl-4-oxo-4H-chromene-3-carboxylic acid

This compound is a chromone derivative with applications in diverse areas of scientific research, including chemistry, biology, and medicine. Chromone derivatives are known to possess a variety of biological activities, such as coronary spasmolytic, bronchodilatory, antiallergic, antianaphylactic, platelet antiaggregatory, and anti-asthmatic properties, making them valuable for molecular manipulation and pharmacological evaluation .

Chemistry

This compound serves as a building block in synthesizing complex heterocyclic compounds. For instance, it can be used in the preparation of chromone-3-carboxamides, which are evaluated for their biological activities to identify potential lead compounds .

Biology

This compound and its derivatives are investigated for potential antibacterial, anti-inflammatory, and anticancer properties. Studies have explored the biological activity of chromene derivatives through cytotoxicity assays, which demonstrate significant cytotoxic effects on various cancer cell lines.

Medicine

Due to its diverse biological activities, this compound is explored for potential use in drug development. Research findings indicate that certain chromene derivatives can modulate key pathways involved in cancer progression, supporting their potential as anticancer agents. One study identified this compound as a monoamine oxidase B inhibitor with potential iron-chelating properties .

Data Tables

  • Chromone-3-Carboxamides Synthesis: Research has focused on synthesizing novel chromone-3-carboxamides and evaluating their biological activities to find lead compounds for drug development .
  • Anticancer Potential: In vitro studies have shown that chromene derivatives exhibit cytotoxic effects on multiple cancer cell lines, with molecular docking simulations suggesting that these compounds can bind to tubulin, disrupting microtubule formation and inducing apoptosis in cancer cells.
  • Monoamine Oxidase B Inhibition: this compound has been identified as a monoamine oxidase B inhibitor, suggesting its potential in treating neurological disorders .
  • Inhibition Activity : Studies show that compounds with chlorine or methyl substituents at the 6th position contribute positively to enhancing activity .

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-4H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

6-Methyl-4-oxo-4H-chromene-3-carbaldehyde ()

  • Structure : Differs by the presence of an aldehyde (-CHO) instead of a carboxylic acid (-COOH) at position 3.
  • Synthesis : Prepared via Vilsmeier-Haack reaction using POCl₃ and DMF, yielding 78.7% .
  • Crystallography : Triclinic crystal system (space group P1), with π-π stacking interactions stabilizing the lattice .
  • Relevance : The aldehyde serves as a precursor for carboxylic acid derivatives, highlighting the importance of oxidation steps in functional group interconversion .

6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid ()

  • Structure : Positional isomer with the ketone group at position 2 instead of 4.
  • Physicochemical Data : Melting point 165–166°C; IR peaks at 1745 cm⁻¹ (C=O stretch) and 1674 cm⁻¹ (conjugated acid) .

6-Chloro-4-oxo-4H-chromene-3-carbaldehyde ()

  • Structure : Chloro substituent at position 6 instead of methyl.
  • Crystallography : Similar triclinic packing but smaller unit cell volume (416.0 ų vs. 436.57 ų for the methyl analog) due to Cl’s higher electronegativity .
  • Reactivity : The electron-withdrawing Cl may reduce nucleophilic aromatic substitution rates compared to the methyl derivative.

Halogenated and Hydroxy-Substituted Analogs

6-Bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic Acid ()

  • Structure : Bromo and methyl substituents at positions 6 and 4, respectively.
  • Comparison : The bromo group increases molecular weight (283.07 g/mol) and may enhance lipophilicity compared to the methyl-carboxylic acid derivative.

6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic Acid ()

  • Structure : Chloro and hydroxy groups at positions 6 and 5.

Structural and Pharmacological Trends

Compound Name Substituents Molecular Weight Melting Point (°C) Key Functional Groups Bioactivity Notes
This compound 6-CH₃, 3-COOH 204.18 (calc.) Not reported Carboxylic acid, ketone Anticipated broad activity due to chromone core
6-Methyl-2-oxo-2H-chromene-3-carboxylic acid 6-CH₃, 3-COOH, 2-ketone 204.18 165–166 Carboxylic acid, ketone Similar scaffold, positional isomer
6-Chloro-4-oxo-4H-chromene-3-carbaldehyde 6-Cl, 3-CHO 208.60 Not reported Aldehyde, ketone Potential halogen-bonding interactions
6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid 6-Br, 8-COOH, 3-OH, 2-Ph 449.23 Not reported Carboxylic acid, hydroxy, phenyl Enhanced solubility via hydrogen bonding

Key Research Findings

Synthetic Accessibility : Carboxylic acid derivatives are often synthesized from aldehyde precursors via oxidation, as seen in 4-oxo-4H-chromene-3-carbaldehyde conversions .

Halogens (Cl, Br) introduce steric and electronic effects, altering crystal packing and bioactivity .

Biological Relevance: Chromones with hydroxy or carboxylic acid groups show pronounced antioxidant and anti-inflammatory activities, suggesting that this compound may share these traits .

Biological Activity

6-Methyl-4-oxo-4H-chromene-3-carboxylic acid, a member of the chromone family, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including its chemical properties, biological activities, and potential applications.

The compound has the molecular formula C11H8O4C_{11}H_{8}O_{4} and a molecular weight of 204.18 g/mol. Its structure features a methyl group at the 6-position and a carboxylic acid group at the 3-position, which are critical for its biological interactions.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Antioxidant Activity : The compound demonstrates strong free radical scavenging abilities, which are crucial for mitigating oxidative stress in biological systems.
  • Anti-inflammatory Effects : Studies have shown that it can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Properties : Derivatives of this compound have been evaluated against various bacterial strains such as E. coli and S. aureus, showing promising antibacterial activity .
  • Enzyme Inhibition : It has been identified as a potential inhibitor of monoamine oxidase B (MAO-B), which is relevant for neurodegenerative diseases like Parkinson's disease .

Antioxidant Activity

A study conducted by Umesha et al. (2009) reported that this compound exhibited substantial antioxidant activity, with an IC50 value indicating its efficiency in scavenging free radicals.

Anti-inflammatory Effects

In vitro studies demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in managing chronic inflammatory conditions .

Antimicrobial Studies

The compound was tested against several pathogens:

Bacterial StrainActivity Level
E. coliModerate
S. aureusHigh
Pseudomonas aeruginosaModerate
Candida albicansModerate

These results highlight its potential as an antimicrobial agent in clinical settings .

Enzyme Inhibition

The inhibition studies on MAO-B revealed that this compound operates through a non-competitive mechanism with an inhibition constant (KiK_i) of approximately 74.71 nM, suggesting strong binding affinity to the enzyme .

Case Studies

  • Study on Antioxidant Properties : A comprehensive analysis indicated that derivatives of this compound had enhanced antioxidant properties compared to the parent compound, attributed to structural modifications at various positions on the chromone ring.
  • Evaluation of Antimicrobial Activity : A series of synthesized derivatives were tested against different bacterial strains, revealing that certain modifications led to improved antibacterial efficacy. For instance, compounds with halogen substitutions showed increased activity against resistant strains of bacteria .

Q & A

Q. What are the primary synthetic routes for 6-Methyl-4-oxo-4H-chromene-3-carboxylic acid?

The compound is synthesized via condensation reactions. A common method involves reacting 4-hydroxycoumarin derivatives with hexamethylenetetramine under acidic conditions, followed by oxidation using sodium perchlorate and sodium bisulfite to yield the carboxylic acid . Alternative pathways include the use of Meldrum’s acid and piperidine/acetic acid catalysts in ethanol under reflux, achieving yields up to 94% .

Q. What characterization techniques are critical for confirming the structure of this compound?

Post-synthesis characterization relies on:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity. For example, ¹H NMR signals at δ 2.4 ppm (methyl group) and δ 8.1 ppm (aromatic protons) are diagnostic .
  • IR spectroscopy to identify functional groups (e.g., C=O stretches at 1700–1750 cm⁻¹ and carboxylic acid O-H stretches at 2500–3300 cm⁻¹) .
  • X-ray crystallography for absolute structural confirmation, as demonstrated in triclinic crystal systems with unit cell parameters (e.g., a = 3.824 Å, β = 88.82°) .

Q. How does the compound’s solubility impact experimental design?

The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, ethanol), facilitating reactions in homogeneous phases. However, crystallization often requires non-polar solvents like hexane for purification .

Advanced Research Questions

Q. How can reaction conditions be optimized to address yield inconsistencies in derivative synthesis?

Yield variations (e.g., 46% vs. 94% for methoxy vs. methyl derivatives) arise from steric and electronic effects. Optimization strategies include:

  • Temperature control : Higher temperatures (e.g., reflux at 80°C) improve kinetics but may degrade sensitive intermediates .
  • Catalyst tuning : Piperidine/acetic acid systems enhance cyclization efficiency compared to weaker bases .
  • Solvent selection : Dichloromethane (DCM) minimizes side reactions in oxidation steps .

Q. What structural modifications enhance biological activity, and how are they validated?

  • Substituent effects : Adding electron-withdrawing groups (e.g., halogens) at the 6-position increases antimicrobial activity, while methyl groups improve metabolic stability .
  • Validation : In vitro assays (e.g., MIC tests for antibacterial activity) and molecular docking studies to assess binding to target enzymes (e.g., DNA gyrase) .

Q. How do crystallographic data resolve contradictions in spectroscopic interpretations?

Discrepancies in NMR/IR data (e.g., unexpected carbonyl shifts) may arise from polymorphism or hydrogen bonding. X-ray structures provide definitive bond-length/angle data (e.g., C=O bond lengths of 1.22 Å confirm keto-enol tautomer dominance) .

Q. What mechanistic insights explain the compound’s reactivity in cycloaddition reactions?

The α,β-unsaturated ketone moiety enables Diels-Alder reactions with dienes. Computational studies (DFT) reveal a low-energy LUMO (-1.5 eV) at the C3 position, favoring nucleophilic attack .

Data Analysis and Contradictions

Q. How should researchers address conflicting reports on reaction regioselectivity?

Contradictions often stem from solvent polarity or catalyst effects. For example, polar aprotic solvents (DMF) favor C3 functionalization, while protic solvents (ethanol) promote C7 substitution. Multi-variable DOE (Design of Experiments) is recommended to map reaction landscapes .

Q. What strategies mitigate decomposition during storage?

  • Storage conditions : Sealed containers under inert gas (N₂) at 2–8°C prevent oxidation and hydrolysis .
  • Stabilizers : Adding radical scavengers (e.g., BHT) extends shelf life in DMSO solutions .

Methodological Tools

Q. Which computational methods predict the compound’s physicochemical properties?

  • QSAR models : Correlate logP values (e.g., 1.8) with membrane permeability .
  • Molecular dynamics simulations : Predict solubility parameters (δ = 22.5 MPa¹/²) .

Q. How is HPLC used to quantify impurities in synthetic batches?

Reverse-phase HPLC with a C18 column (UV detection at 254 nm) resolves impurities like unreacted 4-hydroxycoumarin (retention time = 3.2 min) vs. the target compound (5.8 min) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-4-oxo-4h-chromene-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Methyl-4-oxo-4h-chromene-3-carboxylic acid

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